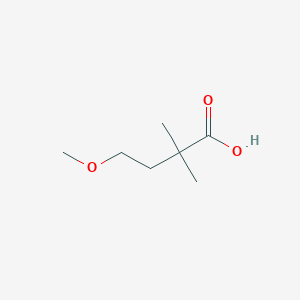
2-甲基-5-(1,3-恶唑-2-基)苯胺
描述
2-Methyl-5-(1,3-oxazol-2-yl)aniline is a heterocyclic aromatic amine with the molecular formula C10H10N2O. It is characterized by the presence of an oxazole ring fused to an aniline moiety, with a methyl group at the 2-position of the oxazole ring.
科学研究应用
2-Methyl-5-(1,3-oxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, affecting their function
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the oxazole ring and aniline group in the compound may contribute to its binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological pathways, including signal transduction, enzyme catalysis, and gene regulation .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-(1,3-oxazol-2-yl)aniline can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its action . For instance, the compound’s stability could be affected by light, as suggested by the storage recommendation to protect it from light .
生化分析
Biochemical Properties
2-Methyl-5-(1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2-Methyl-5-(1,3-oxazol-2-yl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 2-Methyl-5-(1,3-oxazol-2-yl)aniline on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress response and apoptosis. Additionally, 2-Methyl-5-(1,3-oxazol-2-yl)aniline can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Methyl-5-(1,3-oxazol-2-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, 2-Methyl-5-(1,3-oxazol-2-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-(1,3-oxazol-2-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-5-(1,3-oxazol-2-yl)aniline remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term exposure to 2-Methyl-5-(1,3-oxazol-2-yl)aniline in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-(1,3-oxazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties or modulation of metabolic pathways. At high doses, 2-Methyl-5-(1,3-oxazol-2-yl)aniline can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Transport and Distribution
Within cells and tissues, 2-Methyl-5-(1,3-oxazol-2-yl)aniline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 2-Methyl-5-(1,3-oxazol-2-yl)aniline within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Methyl-5-(1,3-oxazol-2-yl)aniline is an important factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Methyl-5-(1,3-oxazol-2-yl)aniline is crucial for elucidating its mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-5-phenyloxazole with aniline under acidic conditions. The reaction is carried out by adding 2-methyl-5-phenyloxazole to a cooled solution of sulfuric acid, followed by the addition of nitric acid .
Industrial Production Methods
Industrial production methods for 2-Methyl-5-(1,3-oxazol-2-yl)aniline are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2-Methyl-5-(1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
相似化合物的比较
Similar Compounds
Benzoxazole: Similar in structure but with a benzene ring fused to an oxazole ring.
2-Methyl-5-phenyloxazole: Lacks the aniline moiety but shares the oxazole core.
4-(2-Methyl-1,3-oxazol-5-yl)aniline: Similar structure with different substitution patterns.
Uniqueness
2-Methyl-5-(1,3-oxazol-2-yl)aniline is unique due to the specific positioning of the methyl and aniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
属性
IUPAC Name |
2-methyl-5-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICYPUCSKRAKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249267-24-0 | |
| Record name | 2-methyl-5-(1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)


![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)




![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)


